2-(3,3-Dimethylmorpholin-4-yl)acetonitrile

Overview

Description

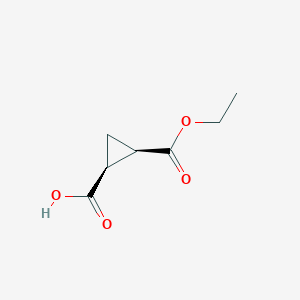

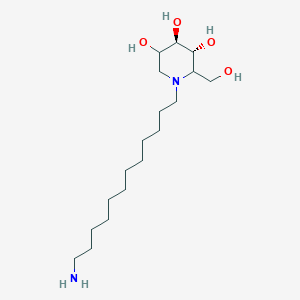

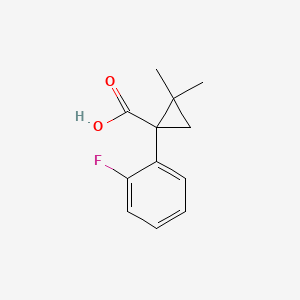

2-(3,3-Dimethylmorpholin-4-yl)acetonitrile, also known by its IUPAC name (3,3-dimethyl-4-morpholinyl)acetonitrile, is a synthetic organic compound . It has a molecular weight of 154.21 . This compound has gained increasing attention for its versatile properties and potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h4-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Photophysical and Photochemical Properties

Research into the photochemical and photophysical properties of complexes involving acetonitrile, such as the study by Camilo et al., reveals significant insights. The study focused on cis-Ru(II)(α-diimine)2(4-APy)2 complexes, where acetonitrile played a crucial role in the photolysis process, leading to the dissociation of 4-APy and the formation of monoacetonitrile complexes. This research highlights the role of acetonitrile in facilitating photophysical transformations and provides a quantum yield and transient spectra for these processes, offering a deeper understanding of photochemical behavior through density functional theory (DFT) and time-dependent DFT analysis (Camilo et al., 2014).

Acylation Reactions in Organic Synthesis

Acylation reactions represent a significant area of application for compounds like 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile. Mikhailovskii et al. explored the acylation of 2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile, leading to various enamino ketones. This study demonstrates the compound's utility in synthetic organic chemistry, particularly in creating complex organic structures and heterocyclic compounds with potential pharmacological applications (Mikhailovskii et al., 2013).

Lanthanide Ion Complexes and Luminescence

The synthesis and investigation of lanthanide ion complexes, as discussed by Bettencourt-Dias et al., provide another fascinating application of related chemical compounds. Their research on 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) complexes with Eu(III) and Tb(III) ions in acetonitrile demonstrated high luminescence efficiencies. Such studies are pivotal for developing new luminescent materials that could be used in sensors, lighting, and display technologies (Bettencourt-Dias et al., 2007).

Chemosensors for Metal Ions

Lee et al.'s research on chemosensors based on symmetrical squarylium (SQ) dye exemplifies the application of similar compounds in detecting metal ions. Their study showed that SQ dye in acetonitrile could selectively detect Hg2+ ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Lee et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H300, H310, H315, H319, and H335 . Precautionary measures include P261, P262, P264, P270, P271, P280, P301+P310, P302+P350, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling instructions .

properties

IUPAC Name |

2-(3,3-dimethylmorpholin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSPMVHAZWELIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)

![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)

![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)